tert-Butyl 2-amino-6-bromoisonicotinate
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Overview
Description
tert-Butyl 2-amino-6-bromoisonicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It features a tert-butyl ester group, an amino group, and a bromine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-amino-6-bromoisonicotinate can be synthesized through the esterification of 6-bromonicotinic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction involves the formation of an ester linkage between the carboxylic acid group of 6-bromonicotinic acid and the tert-butyl group of tert-butyl alcohol.
Industrial Production Methods
Industrial production methods for tert-butyl esters often involve the use of anhydrous magnesium sulfate and boron trifluoride etherate as catalysts . These methods are designed to be efficient and safe, avoiding the need for hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-6-bromoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield 6-bromonicotinic acid.
Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Cross-Coupling: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Product: 6-bromonicotinic acid.
Cross-Coupling Products: New aromatic compounds with diverse functional groups.
Scientific Research Applications
tert-Butyl 2-amino-6-bromoisonicotinate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate for the synthesis of bioactive molecules with potential therapeutic applications.
Material Science: The compound can be used to create novel materials with specific properties.
Organic Synthesis: It acts as a versatile building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-6-bromoisonicotinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the amino group can interact with molecular targets, leading to the formation of new compounds with desired properties. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-bromonicotinate: Similar structure but lacks the amino group.
tert-Butyl 2-aminoisonicotinate: Similar structure but lacks the bromine atom.
tert-Butyl 2-amino-6-chloroisonicotinate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
tert-Butyl 2-amino-6-bromoisonicotinate is unique due to the combination of the tert-butyl ester group, the amino group, and the bromine atom. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
tert-butyl 2-amino-6-bromopyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAKBHBDUYNHBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC(=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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